molecular formula C19H19N B1385349 N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine CAS No. 1040688-82-1

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine

Cat. No.: B1385349
CAS No.: 1040688-82-1
M. Wt: 261.4 g/mol
InChI Key: CBEPUXDVAVZKOB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is an organic compound that belongs to the class of amines It features a naphthyl group and a methylphenyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine typically involves the reaction of 4-methylphenylamine with 2-(1-naphthyl)ethyl halide under basic conditions. Common reagents include sodium or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the naphthyl or methylphenyl groups to their corresponding reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced forms of the naphthyl or methylphenyl groups.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of dyes, polymers, and other organic compounds.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. It could be studied for its interactions with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, including those used in the manufacture of electronic materials or coatings.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N-[2-(2-naphthyl)ethyl]amine
  • N-(4-Methylphenyl)-N-[2-(1-phenylethyl)amine

Uniqueness

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is unique due to the specific arrangement of its naphthyl and methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or research studies.

Properties

IUPAC Name

4-methyl-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-15-9-11-18(12-10-15)20-14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEPUXDVAVZKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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